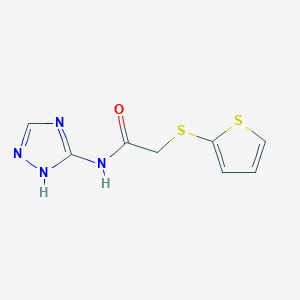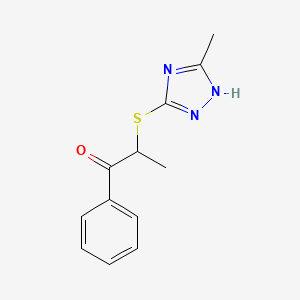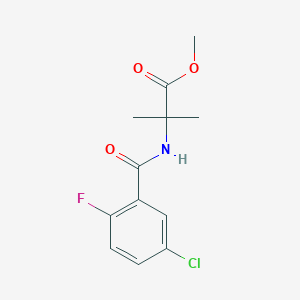![molecular formula C14H11FN2O B14909883 4-(5-Fluorobenzo[d]oxazol-2-yl)-2-methylaniline](/img/structure/B14909883.png)
4-(5-Fluorobenzo[d]oxazol-2-yl)-2-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Fluorobenzo[d]oxazol-2-yl)-2-methylaniline is a heterocyclic compound that contains a benzoxazole ring substituted with a fluorine atom and a methyl group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the benzoxazole ring imparts unique chemical and biological properties to the compound, making it a valuable subject for research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Fluorobenzo[d]oxazol-2-yl)-2-methylaniline typically involves the formation of the benzoxazole ring followed by the introduction of the fluorine and methyl substituents. One common method involves the cyclization of 2-aminophenol derivatives with appropriate reagents to form the benzoxazole core. The fluorine atom can be introduced via electrophilic fluorination, while the methyl group can be added through alkylation reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as copper or ruthenium may be employed to facilitate the cyclization process, while metal-free synthetic routes are also being explored to reduce costs and environmental impact .
化学反応の分析
Types of Reactions
4-(5-Fluorobenzo[d]oxazol-2-yl)-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and oxone.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include fluorinated benzoxazole derivatives, aminobenzoxazoles, and various substituted benzoxazoles, depending on the specific reagents and conditions used .
科学的研究の応用
4-(5-Fluorobenzo[d]oxazol-2-yl)-2-methylaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with specific molecular targets.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity
作用機序
The mechanism of action of 4-(5-Fluorobenzo[d]oxazol-2-yl)-2-methylaniline involves its interaction with various molecular targets. The benzoxazole ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit specific enzymes involved in cell signaling pathways, leading to apoptosis in cancer cells. The fluorine atom enhances the compound’s binding affinity to its targets, while the methyl group modulates its pharmacokinetic properties .
類似化合物との比較
Similar Compounds
Benzoxazole: A parent compound with similar structural features but lacking the fluorine and methyl substituents.
Thiazole: Another heterocyclic compound with a sulfur atom instead of oxygen, exhibiting different biological activities.
Oxazole: Similar to benzoxazole but with a different substitution pattern, leading to varied chemical and biological properties
Uniqueness
4-(5-Fluorobenzo[d]oxazol-2-yl)-2-methylaniline is unique due to the presence of both fluorine and methyl groups, which enhance its chemical reactivity and biological activity. The fluorine atom increases the compound’s lipophilicity and metabolic stability, while the methyl group provides steric hindrance, affecting its interaction with molecular targets .
特性
分子式 |
C14H11FN2O |
|---|---|
分子量 |
242.25 g/mol |
IUPAC名 |
4-(5-fluoro-1,3-benzoxazol-2-yl)-2-methylaniline |
InChI |
InChI=1S/C14H11FN2O/c1-8-6-9(2-4-11(8)16)14-17-12-7-10(15)3-5-13(12)18-14/h2-7H,16H2,1H3 |
InChIキー |
VPGYZGKNFZPAJS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC(=C3)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




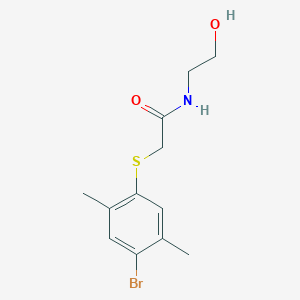
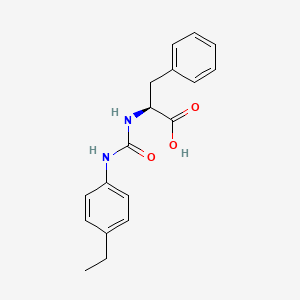



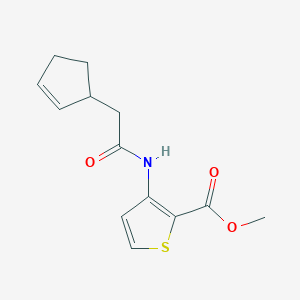
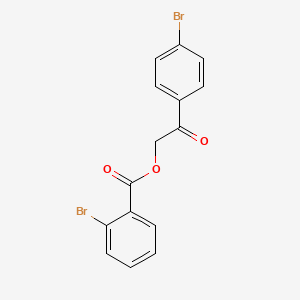
![N-[[2,6-diacetamido-8-(benzoylhydrazinylidene)triazolo[4,5-f]benzotriazol-4-ylidene]amino]benzamide](/img/structure/B14909861.png)
